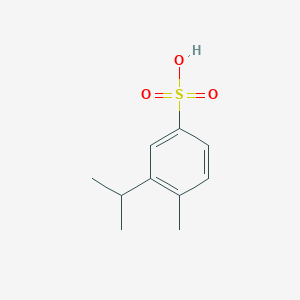![molecular formula C17H10F2N2O3 B11040762 6-amino-8-(2,6-difluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11040762.png)
6-amino-8-(2,6-difluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-8-(2,6-difluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with a dioxolo ring fused to a chromene core, along with an amino group and a difluorophenyl substituent.
Preparation Methods
The synthesis of 6-amino-8-(2,6-difluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic or basic conditions.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving a diol and a suitable electrophile.
Substitution Reactions: The amino group and the difluorophenyl substituent can be introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.
Final Cyclization and Functionalization: The final step involves the cyclization of the intermediate compounds to form the desired product, followed by functionalization to introduce the carbonitrile group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
6-amino-8-(2,6-difluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Cyclization: The compound can undergo cyclization reactions to form various ring structures, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. Major products formed from these reactions depend on the specific reaction conditions and the functional groups present in the compound.
Scientific Research Applications
6-amino-8-(2,6-difluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: Researchers use the compound to study its effects on various biological pathways and molecular targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of related compounds.
Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
6-amino-8-(2,6-difluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile can be compared with other similar compounds, such as:
6-amino-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile: This compound has a trimethoxyphenyl substituent instead of a difluorophenyl group, which may result in different biological activities and chemical properties.
8-(2,4-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene: This compound features a dimethoxyphenyl group and additional methoxy and methyl groups, leading to variations in its chemical reactivity and biological effects.
9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]chromene:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C17H10F2N2O3 |
|---|---|
Molecular Weight |
328.27 g/mol |
IUPAC Name |
6-amino-8-(2,6-difluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C17H10F2N2O3/c18-10-2-1-3-11(19)16(10)15-8-4-13-14(23-7-22-13)5-12(8)24-17(21)9(15)6-20/h1-5,15H,7,21H2 |
InChI Key |
TVCSDEOGDMMGOM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(2-ethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11040681.png)
![N-(3-Chloro-4-methylphenyl)-2-[2-(2-methoxyanilino)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetamide](/img/structure/B11040698.png)
![1-cycloheptyl-7-hydroxy-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11040701.png)

![N-(2-oxo-2-{[3-(propan-2-yloxy)propyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B11040706.png)
![9-ethoxy-5,5,7-trimethyl-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11040707.png)
![propan-2-yl 2,3-dioxo-1,10a-diphenyl-2,3,5,10a-tetrahydro-1H-pyrrolo[2,3-b][1,5]benzothiazepine-4-carboxylate](/img/structure/B11040713.png)
![N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl]acetamide](/img/structure/B11040717.png)
![2-amino-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11040719.png)
![(5E)-5-[1-(benzylamino)ethylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11040721.png)
![2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11040724.png)
methanethione](/img/structure/B11040736.png)

![3-(3-Bromo-4-fluorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11040751.png)
